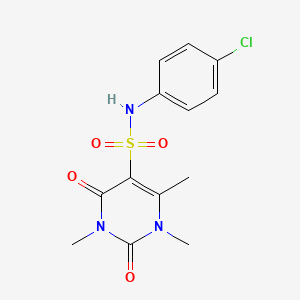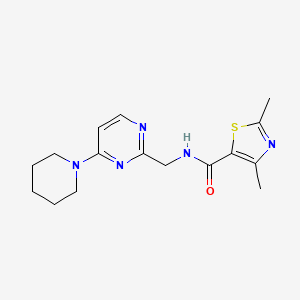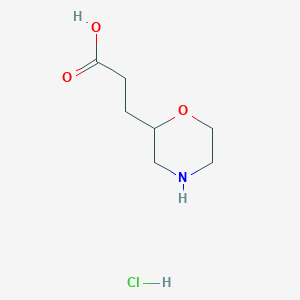![molecular formula C15H14N4O2 B2707825 N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine CAS No. 18527-84-9](/img/structure/B2707825.png)
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Descripción general
Descripción
“N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” is a complex organic compound. It shares structural similarities with other indole compounds such as tryptamine and melatonin , which are known for their diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting tryptamine with naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The exact synthesis process for “this compound” might vary, but it could potentially involve similar reactions.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and diverse, given the presence of functional groups such as the indole ring and the amine group. These groups are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate, revealing insights into their crystallographic analysis and biological activity against breast cancer and microbes (Titi et al., 2020).
Fluorescent Probes for Metal Detection
This compound has also been utilized in developing fluorescent probes for detecting metal ions. Singh et al. (2020) designed and synthesized 2-aminoethylpyridine-based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. These compounds were characterized by various spectroscopic techniques and showed potential applications in detecting trace metal ions in water and biological systems (Singh et al., 2020).
Anticancer and Antiallergic Agents
Research has also been conducted on derivatives of this compound for potential therapeutic applications. For example, Temple et al. (1983) studied the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from a related compound, on the proliferation and survival of cancer cells (Temple et al., 1983). Moreover, Menciu et al. (1999) developed new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents (Menciu et al., 1999).
Electrosynthesis and Catalysis
The compound and its derivatives have been explored in electrosynthesis and catalysis. Mikhal’chenko et al. (2007) used polarography and preparative electrolysis to study the electrochemical behavior of related compounds for synthesizing amines, demonstrating its potential in organic synthesis (Mikhal’chenko et al., 2007).
Optoelectronic Properties for OLED Applications
Uzun et al. (2021) researched organic semiconductors, including derivatives of this compound, assessing their structures and opto-electronic properties for OLED applications. This study highlights the significance of molecular structure on the opto-electronic properties relevant to OLED technology (Uzun et al., 2021).
Direcciones Futuras
The future research directions could involve studying the pharmacological properties of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine”, given its structural similarities with compounds known for their diverse pharmacological properties . Additionally, the synthesis process could be optimized, and the compound could be tested for potential therapeutic applications.
Mecanismo De Acción
Target of Action
Indole derivatives, which include this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of physiological responses .
Biochemical Pathways
Indole derivatives, in general, are involved in a wide array of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKMLTVFCCYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320093 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18527-84-9 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)



![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)

